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Compound of Interest

Compound Name:

(S)-(-)-3-Boc-2,2-

dimethyloxazolidine-4-

carboxaldehyde

Cat. No.: B030995 Get Quote

Introduction: Garner's aldehyde, formally known as (R)-tert-butyl 4-formyl-2,2-

dimethyloxazolidine-3-carboxylate, is a pivotal chiral building block in modern organic

synthesis. Its stereochemical stability and versatile reactivity have established it as an

indispensable intermediate for the asymmetric synthesis of a wide array of complex molecules,

including amino alcohols, sugars, and various natural products. A thorough understanding of its

spectroscopic characteristics is fundamental for reaction monitoring, quality control, and

structural verification. This guide provides an in-depth overview of the Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data for Garner's aldehyde, complete with

experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data
The structural features of Garner's aldehyde give rise to a distinct spectroscopic signature. The

presence of a tert-butoxycarbonyl (Boc) protecting group often leads to the observation of

doubled peaks in the NMR spectrum due to restricted rotation around the N-C(O) amide bond,

resulting in the presence of rotamers.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (300 MHz, CDCl₃)
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The proton NMR spectrum of Garner's aldehyde is characterized by the downfield signal of the

aldehydic proton and the distinct resonances of the oxazolidine and Boc groups. The presence

of rotamers can cause peak broadening or doubling for protons near the carbamate

functionality.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.62 and 9.55 br s 1H CHO

4.36 and 4.20 m 1H N-CH-CHO

4.09 m 2H O-CH₂

1.63 and 1.60 s 3H C(CH₃)₂

1.57 and 1.51 s 3H C(CH₃)₂

1.52 and 1.45 s 9H C(CH₃)₃ (Boc)

Note: The doubling of peaks is attributed to the presence of rotamers due to restricted rotation

around the carbamate N-C bond.[1]

¹³C NMR (Predicted)

While a fully assigned experimental spectrum is not readily available, the chemical shifts for the

carbon atoms of Garner's aldehyde can be predicted based on typical ranges for its constituent

functional groups.[2][3] The aldehyde carbonyl carbon is expected to be the most downfield

signal.[2][4]
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Chemical Shift (δ) ppm Carbon Type Assignment

190 - 200 CH CHO

150 - 155 C N-C(O)-O (Boc)

90 - 100 C O-C(CH₃)₂-N

79 - 82 C O-C(CH₃)₃ (Boc)

65 - 70 CH₂ O-CH₂

60 - 65 CH N-CH-CHO

28 - 29 CH₃ O-C(CH₃)₃ (Boc)

20 - 27 CH₃ O-C(CH₃)₂-N

Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorptions corresponding to the two carbonyl groups

present in the molecule.

Frequency (ν) cm⁻¹ Functional Group Assignment

1740 C=O (stretch) Aldehyde (CHO)[1]

1710 C=O (stretch) Carbamate (Boc)[1]

2830 - 2695 C-H (stretch) Aldehyde (O=C-H)[5]

Experimental Protocols
Standard procedures for obtaining high-quality spectroscopic data for organic compounds like

Garner's aldehyde are detailed below.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of Garner's aldehyde.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup (for a 300 MHz Spectrometer):

Insert the sample into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be

averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a

longer acquisition time may be necessary. A relaxation delay of 2-5 seconds is typical.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H) or the

CDCl₃ solvent peak to 77.16 ppm (for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
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Infrared (IR) Spectroscopy (Thin Film Method)
Sample Preparation:

Place one or two drops of neat Garner's aldehyde (which is a liquid at room temperature)

onto the surface of a salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Instrument Setup:

Ensure the sample compartment of the FTIR spectrometer is empty.

Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

Data Acquisition:

Place the prepared salt plate assembly into the sample holder in the spectrometer.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

The instrument's software will automatically ratio the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Label the significant peaks with their frequencies in wavenumbers (cm⁻¹).

Workflow for Spectroscopic Analysis
The logical flow from sample to final structural confirmation using NMR and IR spectroscopy is

a standardized process in chemical research.
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Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Garner's Aldehyde Sample

Dissolve in CDCl3
with TMS

Prepare Thin Film
on Salt Plate

Acquire 1H & 13C NMR Spectra Acquire IR Spectrum
(vs. Background)

Fourier Transform,
Phasing, Calibration Ratio against Background

Assign Chemical Shifts,
Analyze Multiplicity & Integration

Identify Characteristic
Functional Group Frequencies

Correlate NMR & IR Data
with Molecular Structure

Structural Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b030995?utm_src=pdf-body-img
https://www.benchchem.com/product/b030995?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. ucl.ac.uk [ucl.ac.uk]

2. chem.libretexts.org [chem.libretexts.org]

3. reddit.com [reddit.com]

4. youtube.com [youtube.com]

5. 13Carbon NMR [chem.ch.huji.ac.il]

To cite this document: BenchChem. [Spectroscopic Profile of Garner's Aldehyde: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030995#spectroscopic-data-for-garner-s-aldehyde-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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